
5-Oxopyrrolidin-3-yl (3-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxopyrrolidin-3-yl (3-methoxyphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. It features a pyrrolidinone ring and a methoxyphenyl group, making it a compound of interest in various fields of scientific research. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxopyrrolidin-3-yl (3-methoxyphenyl)carbamate typically involves the reaction of 5-oxopyrrolidine with 3-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Oxopyrrolidin-3-yl (3-methoxyphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Oxopyrrolidin-3-yl (3-methoxyphenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, derivatives of this compound are being explored for their potential use in treating various diseases. The compound’s ability to interact with specific biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives .
Mécanisme D'action
The mechanism of action of 5-Oxopyrrolidin-3-yl (3-methoxyphenyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Ibuzatrelvir: An experimental antiviral drug with a similar chemical structure.
tert-butyl N- (3-methyl-5-oxopyrrolidin-3-yl)carbamate: A related compound used in various chemical applications.
Uniqueness: 5-Oxopyrrolidin-3-yl (3-methoxyphenyl)carbamate stands out due to its unique combination of a pyrrolidinone ring and a methoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
88015-91-2 |
|---|---|
Formule moléculaire |
C12H14N2O4 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
(5-oxopyrrolidin-3-yl) N-(3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H14N2O4/c1-17-9-4-2-3-8(5-9)14-12(16)18-10-6-11(15)13-7-10/h2-5,10H,6-7H2,1H3,(H,13,15)(H,14,16) |
Clé InChI |
TYVVBVLPLUXVGH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)OC2CC(=O)NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



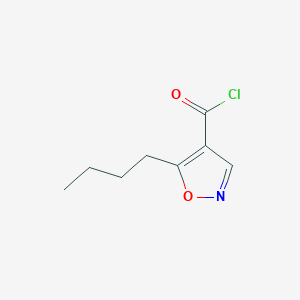
![[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12893176.png)
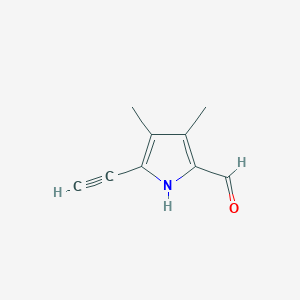
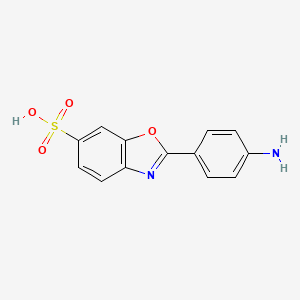
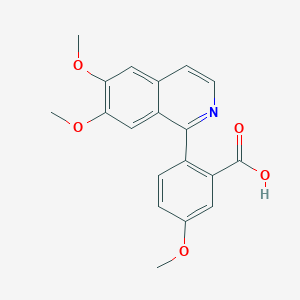
![1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one](/img/structure/B12893199.png)



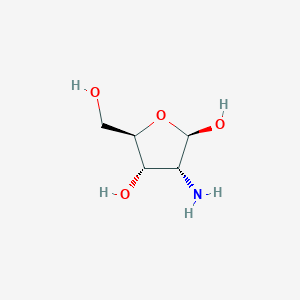
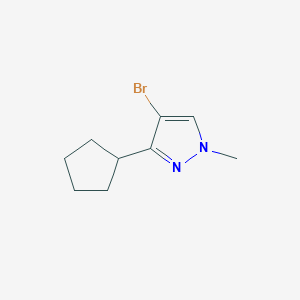
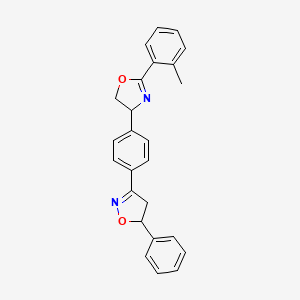
![(S)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12893244.png)
